molecular formula C23H32ClNO7 B038706 Mycophenolate mofetil hydrochloride CAS No. 116680-01-4

Mycophenolate mofetil hydrochloride

Cat. No. B038706
M. Wt: 470 g/mol
InChI Key: OWLCGJBUTJXNOF-HDNKIUSMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mycophenolate mofetil hydrochloride (MMF) is a prodrug of mycophenolic acid . It is classified as a reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH) and is used with other medicines such as cyclosporine and corticosteroids to lower the body’s natural immunity in patients who receive organ transplants .


Molecular Structure Analysis

The molecular formula of MMF is C23H31NO7 . The average molecular weight is 433.4947 and the mono-isotopic mass is 433.210052351 .


Physical And Chemical Properties Analysis

MMF is a white or off-white crystalline powder . It is highly soluble in dichloromethane and can be dissolved in acetonitrile, ethyl acetate, and 0.1mol/L hydrochloric acid solution, but insoluble in water .

Scientific Research Applications

  • Autoimmune Renal Disease Treatment : Mycophenolate mofetil is a potential treatment for autoimmune renal diseases. It reduces adhesion molecule expression and delays the progression of renal failure (Jayne, 1999).

  • Prevention of Allograft Rejection in Kidney Transplants : It is used to prevent allograft rejection in kidney transplant patients. However, it may cause Crohn's-like changes in the colon (Dalle et al., 2005).

  • Treatment of Neuromuscular Diseases : Mycophenolate mofetil is a promising immunosuppressant in treating neuromuscular diseases, with some patients showing improvement in functional status or corticosteroid dose reduction (Chaudhry et al., 2001).

  • Sarcoidosis Treatment : It may serve as a steroid-sparing agent for sarcoidosis, an inflammatory disease with severe mucocutaneous manifestations (Kouba et al., 2003).

  • Treatment of Systemic Lupus Erythematosus and Discoid Lupus Erythematosus : Mycophenolate mofetil is effective in treating recalcitrant palmoplantar lesions in these conditions (Goyal & Nousari, 2001).

  • Rheumatoid Arthritis Therapy : It is being developed for treating rheumatoid arthritis, showing significant improvement in patients previously refractory to treatment (Goldblum, 1993).

  • Treatment of Myasthenia Gravis : Mycophenolate mofetil has been used in treating autoimmune myasthenia gravis, improving a significant percentage of patients' conditions (Meriggioli et al., 2003).

  • Cardiac Transplant Recipients : It is safe and well-tolerated in cardiac transplant recipients, with a rejection rate similar to those receiving azathioprine (Ensley et al., 1993).

  • Treatment of Dermatological Conditions : Mycophenolate mofetil appears to be a promising therapeutic option for various cutaneous inflammatory diseases, including psoriasis, autoimmune blistering disorders, dermatitides, and connective tissue disorders (Orvis et al., 2009).

  • Treatment of Autoimmune Rheumatic Diseases : It has been effective in treating autoimmune rheumatic diseases, such as proliferative lupus glomerulonephritis, systemic lupus erythematosus (SLE) extra-renal manifestations, and others (Iaccarino et al., 2007).

  • Treatment of Severe Psoriasis : Mycophenolate mofetil has been used successfully in treating severe psoriasis, significantly reducing disease severity (Haufs et al., 1998).

  • Systemic Lupus Erythematosus : It reduces disease activity and proteinuria in SLE patients not responding to conventional immunosuppressive treatment (Karim et al., 2002).

Safety And Hazards

MMF is associated with increased risk of first trimester pregnancy loss and increased risk of congenital malformations, especially external ear and facial abnormalities including cleft lip and palate, and anomalies of the distal limbs, heart, esophagus, and kidney . It is also harmful if swallowed .

Future Directions

MMF has been studied for the treatment of nephritis and other complications of autoimmune diseases . It has also been associated with potentially clinically important trends toward reduced annual forced vital capacity (FVC) decline, greater FVC stability, and improved overall survival in idiopathic pulmonary fibrosis patients . Future prospective studies of MMF in combination with antifibrotic therapy in idiopathic pulmonary fibrosis are needed .

properties

IUPAC Name

2-morpholin-4-ylethyl (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31NO7.ClH/c1-15(5-7-19(25)30-13-10-24-8-11-29-12-9-24)4-6-17-21(26)20-18(14-31-23(20)27)16(2)22(17)28-3;/h4,26H,5-14H2,1-3H3;1H/b15-4+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWLCGJBUTJXNOF-HDNKIUSMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OCCN3CCOCC3)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)OCCN3CCOCC3)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32ClNO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101027191
Record name Mycophenolate mofetil hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101027191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mycophenolate mofetil hydrochloride

CAS RN

116680-01-4
Record name Mycophenolate mofetil hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116680-01-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mycophenolate mofetil hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116680014
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mycophenolate mofetil hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101027191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MYCOPHENOLATE MOFETIL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UXH81S8ZVB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mycophenolate mofetil hydrochloride
Reactant of Route 2
Reactant of Route 2
Mycophenolate mofetil hydrochloride
Reactant of Route 3
Reactant of Route 3
Mycophenolate mofetil hydrochloride
Reactant of Route 4
Reactant of Route 4
Mycophenolate mofetil hydrochloride
Reactant of Route 5
Mycophenolate mofetil hydrochloride
Reactant of Route 6
Reactant of Route 6
Mycophenolate mofetil hydrochloride

Citations

For This Compound
60
Citations
Y Wang, J Ma, H Chang, X Zhang, L Yin - Multiple Sclerosis and Related …, 2021 - Elsevier
Background Neuromyelitis optica spectrum disorders (NMOSD) is an autoimmune astrocyte disease that mainly affects the optic nerve and spinal cord resulting in blindness or paralysis…
Number of citations: 11 www.sciencedirect.com
PJHS Gregoor, T van Gelder, W Weimar - The Netherlands Journal of …, 2000 - Elsevier
… Only MMF is available for oral use, in capsules of 250 mg and tablets of 500 mg, and intravenous use (mycophenolate mofetil hydrochloride). The inhibition of IMPDH in lymphocytes …
Number of citations: 35 www.sciencedirect.com
J Ma, H Yu, H Wang, X Zhang, K Feng - Journal of Neuroimmunology, 2022 - Elsevier
Background Neuromyelitis optica spectrum disorder (NMOSD) is an inflammatory disease of the central nervous system, which mainly involves the optic nerve and spinal cord. Frequent …
Number of citations: 4 www.sciencedirect.com
A Xiong, C Xiong, G Yang, Y Shuai, D Liu, L He… - Frontiers in …, 2021 - frontiersin.org
Objectives: The successful introduction of mycophenolate mofetil (MMF) as a treatment for renal allograft reduced the incidence of acute rejection. The inspiring effects obtained by the …
Number of citations: 8 www.frontiersin.org
JE Slovak, SM Rivera, JK Hwang… - Journal of veterinary …, 2017 - Wiley Online Library
… 1 Cellcept intravenous mycophenolate mofetil hydrochloride for injection (6 mg/mL), … 1 Cellcept intravenous mycophenolate mofetil hydrochloride for injection (6 mg/mL), Genetech USA …
Number of citations: 12 onlinelibrary.wiley.com
CE Staatz, SE Tett - Clinical pharmacokinetics, 2007 - Springer
… This is supplied as a lyophilised powder in glass vials containing the equivalent of mycophenolate mofetil 500mg (mycophenolate mofetil hydrochloride 542mg). …
Number of citations: 661 link.springer.com
LA Trissel, AB Ogundele - American journal of health-system …, 2005 - academic.oup.com
Methods Anidulafungin a was supplied as a lyophilized powder in vials containing 50 mg of drug with a separate vial of special diluent for reconstitution of the anidulafungin. For this …
Number of citations: 20 academic.oup.com
S Matsukura, SR Knowles, S Walsh… - Archives of …, 2012 - jamanetwork.com
… Immunosuppressive agents used included mycophenolate mofetil hydrochloride (6 patients), azathioprine (1 patient), methotrexate and mycophenolate mofetil (1 patient), and …
Number of citations: 36 jamanetwork.com
P Jacobson, J Huang, N Rydholm… - The Journal of …, 2008 - Wiley Online Library
… Patients received mycophenolate mofetil hydrochloride (Cellcept) 15 mg/kg intravenously every 8 or 12 hours, given over 2 hours beginning on day −3. Patients were converted to oral …
Number of citations: 20 accp1.onlinelibrary.wiley.com
MJ Canizares, DI Smith, MS Conners… - Archives of …, 2006 - jamanetwork.com
… 72-year-old woman with a 3-year history of oral MMP that was recalcitrant to prednisone (up to 1 mg/kg per day), azathioprine sodium (100 mg/d), mycophenolate mofetil hydrochloride (…
Number of citations: 112 jamanetwork.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.